molecular formula C20H26N2O4 B12896852 Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate CAS No. 33037-89-7

Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate

Cat. No.: B12896852
CAS No.: 33037-89-7
M. Wt: 358.4 g/mol
InChI Key: NWKDRRZKIAMEOA-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate (PubChem CID: 290000) is a synthetic compound of significant interest in medicinal chemistry research due to its incorporation of the privileged indole scaffold . The indole nucleus is a fundamental structural component in a wide range of bioactive molecules and natural products, known for its ability to bind with high affinity to multiple biological targets . This compound presents a complex structure featuring both indole and piperidine rings, linked by a dioxolane-functionalized chain, making it a valuable intermediate for the exploration of novel therapeutic agents . Indole derivatives demonstrate a remarkably broad spectrum of documented biological activities, serving as a key starting point for this compound's research applications. Scientific literature indicates that indole-based compounds possess antiviral, anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties , among others . Specifically, various synthetic indole derivatives have shown promising inhibitory activity against viruses such as influenza A, Coxsackie B4, and hepatitis C virus . Furthermore, the structural attributes of this compound suggest potential for investigation in neuroprotective research, as other indole-derived structures have been explored for their activity in neurodegenerative pathways . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment (PPE) under standard laboratory safety protocols.

Properties

CAS No.

33037-89-7

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 2-[4-[2-(1H-indol-2-yl)-1,3-dioxolan-2-yl]piperidin-1-yl]acetate

InChI

InChI=1S/C20H26N2O4/c1-2-24-19(23)14-22-9-7-16(8-10-22)20(25-11-12-26-20)18-13-15-5-3-4-6-17(15)21-18/h3-6,13,16,21H,2,7-12,14H2,1H3

InChI Key

NWKDRRZKIAMEOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C2(OCCO2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Preparation of the piperidinylacetate intermediate
  • Formation of the 1,3-dioxolane ring linked to the indole moiety
  • Coupling of these fragments to form the final compound

Preparation of Ethyl 2-(piperidin-4-yl)acetate Intermediate

This intermediate is a key building block and is prepared by several methods:

Method Reagents & Conditions Yield Notes
Nucleophilic substitution with cesium carbonate in DMF at 20–55°C under inert atmosphere Ethyl piperidin-4-ylacetate + 2,5-dichloropyrazine, Cs2CO3, DMF, 55°C, N2 atmosphere, 3 h High (up to 94%) Reaction mixture filtered, concentrated, purified by chromatography
Coupling via carbodiimide-mediated esterification in THF at 20°C 5-methyl-1H-indole-2-carboxylic acid + 2-(piperidin-4-yl)ethanol, HOBt, EDAC hydrochloride, THF, 14 h 85% Followed by extraction, drying, and recrystallization
Reaction in 1-methyl-pyrrolidin-2-one at room temperature 2-fluoro-5-nitropyridine + 2-(piperidine-4-yl)-acetic acid ethyl ester + NaHCO3, RT overnight Moderate (54%) Workup by EtOAc extraction and silica gel purification

These methods highlight the versatility of the piperidinylacetate intermediate synthesis, employing nucleophilic substitution, esterification, and aromatic substitution reactions.

Formation of the 1,3-Dioxolane Ring with Indole Substitution

The 1,3-dioxolane ring is typically formed by acetalization of a suitable aldehyde or ketone with ethylene glycol or related diols, followed by attachment of the indole moiety at the 2-position:

  • The indole-2-carbaldehyde or related precursor is reacted with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring.
  • The indole ring is preserved during this step, ensuring the 2-position substitution remains intact.

Coupling of Piperidinylacetate and Indolyl-Dioxolane Fragments

The final coupling involves linking the piperidine nitrogen to the acetate group and attaching the indolyl-dioxolane substituent at the 4-position of the piperidine ring:

  • This can be achieved via nucleophilic substitution or reductive amination strategies, depending on the functional groups present.
  • Purification is typically done by column chromatography using petroleum ether/ethyl acetate mixtures.

Representative Reaction Conditions and Workup

  • Reactions are often conducted under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.
  • Solvents such as DMF, THF, or 1,4-dioxane are commonly used.
  • Reaction temperatures range from 0°C to 55°C depending on the step.
  • Workup involves aqueous quenching, organic extraction, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
  • Final purification is by flash column chromatography on silica gel.

Detailed Research Findings and Data

Reaction Yields and Purity

Step Reaction Conditions Yield (%) Purification Method Notes
Piperidinylacetate synthesis via Cs2CO3 in DMF 20–55°C, 3 h, inert atmosphere 94 Biotage SP-1 chromatography High purity product confirmed by LC-MS
Carbodiimide-mediated coupling RT, 14 h 85 Recrystallization from ethyl acetate/acetonitrile Beige powder, confirmed by NMR
Aromatic substitution in NMP RT overnight 54 Silica gel chromatography Moderate yield, yellow solid

Analytical Characterization

  • NMR Spectroscopy: Proton NMR confirms the presence of characteristic signals for the indole ring, piperidine protons, and ethyl acetate moiety.
  • Mass Spectrometry: LC-MS data show molecular ion peaks consistent with the expected molecular weight (m/z 358.4).
  • Chromatography: Purity assessed by HPLC or UPLC methods, with retention times consistent with the target compound.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Purification Notes
Synthesis of ethyl 2-(piperidin-4-yl)acetate Ethyl piperidin-4-ylacetate, Cs2CO3, DMF 20–55°C, 3 h, inert atmosphere Up to 94% Chromatography High yield, scalable
Coupling with indole-2-carboxylic acid derivative HOBt, EDAC, THF RT, 14 h 85% Recrystallization Efficient amidation
Formation of 1,3-dioxolane ring Indole-2-carbaldehyde, ethylene glycol, acid catalyst Reflux or RT Not specified Chromatography Protects aldehyde functionality
Final coupling to form target compound Nucleophilic substitution or reductive amination RT to mild heating Moderate to high Chromatography Requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield fully hydrogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate has been investigated for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.

Antidepressant Activity

Research indicates that compounds containing indole structures often exhibit antidepressant properties. This compound may enhance serotonin levels and modulate neurotransmitter activity, making it a candidate for further studies as an antidepressant agent.

Anticancer Properties

The indole moiety is known for its anticancer activities. Studies have shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells. This compound could potentially serve as a lead compound for developing new anticancer drugs through structural modifications.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier may allow it to exert neuroprotective effects against neurodegenerative diseases. Preliminary studies suggest that it could play a role in protecting neuronal cells from oxidative stress and inflammation.

Case Study 1: Antidepressant Activity Evaluation

A study conducted on various indole derivatives highlighted the antidepressant potential of compounds similar to this compound. In animal models, these compounds exhibited significant reductions in depressive-like behaviors when administered at specific dosages.

Case Study 2: Anticancer Testing

In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the dioxolane and piperidine rings can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Key Functional Groups Molecular Weight (g/mol) log P Synthesis Highlights Applications/Notes
Target Compound Indole, dioxolane, piperidine ~375–400 (estimated) ~2.5–3.5 Likely multi-step cascade reactions Potential CNS/oncological drug candidate
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate Indole, nitrobenzoyl ~340 (estimated) ~2.0 Aza-alkylation/Michael reaction Biomedical research (anticancer)
Ethyl 2-(piperidin-4-yl)acetate Piperidine 171.24 0.81 Alkylation/EDCI coupling Intermediate for drug synthesis
Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate Dioxolane 174.20 1.2 Cobalt-catalyzed ketalization Flavoring agent (Fructone)

Research Findings and Implications

  • Biological Relevance : Indole derivatives are associated with serotonin modulation and anticancer activity , while piperidine enhances blood-brain barrier permeability . The dioxolane may improve metabolic stability over esters .
  • Safety Considerations : Piperidine and dioxolane groups generally require standard organic handling protocols (e.g., ventilation, PPE) .

Biological Activity

Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate, also known by its CAS number 1221275-96-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H26N2O4C_{20}H_{26}N_{2}O_{4}. The compound features an indole moiety, which is often associated with various biological activities, particularly in neuropharmacology and oncology.

PropertyValue
CAS Number1221275-96-2
Molecular FormulaC20H26N2O4
Molecular Weight358.43 g/mol
Boiling Point521.9 °C
Flash Point269.4 °C

Anticancer Properties

Recent studies have indicated that compounds containing indole and dioxolane structures exhibit significant anticancer activity. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values in the low micromolar range.
  • HCT116 (Colon Cancer) : Notable inhibition with IC50 values comparable to established chemotherapeutics.

These findings suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation pathways common in cancer cells.

Antiviral Activity

The indole structure is also linked to antiviral properties. Some studies have shown that related compounds can inhibit viral replication. For example, derivatives have been tested against HIV and exhibited EC50 values indicating effective viral suppression at low concentrations . The mechanism may involve interference with viral entry or replication processes.

Synthesis and Testing

A significant body of research has focused on synthesizing analogs of this compound to explore their biological efficacy. One study synthesized a series of piperidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The most active compounds showed IC50 values ranging from 0.5 to 5 µM, indicating potent anticancer activity .

Mechanistic Studies

Mechanistic investigations revealed that certain derivatives could modulate apoptotic pathways by activating caspases or altering mitochondrial membrane potential. This suggests a dual mechanism involving both direct cytotoxic effects and modulation of cellular signaling pathways .

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